molecular formula C11H12O4 B1310262 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde CAS No. 879046-36-3

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B1310262
CAS No.: 879046-36-3
M. Wt: 208.21 g/mol
InChI Key: CCOPRBGCENZIDF-UHFFFAOYSA-N
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Description

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrocatalytic Applications

A modified electrode containing a ruthenium complex bonded to a stable polyphenol film showed promising results in the electrocatalytic oxidation of organic substrates such as safrol and isosafrol. This process yielded benzo[1,3]dioxole-5-carbaldehyde (piperonal) and its derivatives with good yields, demonstrating the potential of such modified electrodes in organic synthesis and possibly in environmental applications where organic pollutant degradation could be relevant (Steter, J. R., Pontólio, J. O., Costa, M. I. C. F., & Romero, J. R., 2007).

Antimicrobial and Analgesic Activities

Research into the antimicrobial and analgesic properties of novel compounds derived from the benzoxazole family, to which 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is structurally related, has shown that such compounds exhibit pronounced activity. This suggests potential applications in developing new therapeutic agents. Specifically, derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde showed high receptor affinity and notable antimicrobial and analgesic activities (Jayanna, N., Vagdevi, H., Dharshan, J. C., Raghavendra, R., & Telkar, S., 2013).

Spectroscopic and Structural Analysis

The structural and spectroscopic analysis of compounds closely related to this compound, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, has provided insights into their chemical behavior. The intramolecular hydrogen bonding patterns and intermolecular interactions, such as π–π stacking, have implications for understanding the reactivity and stability of these compounds, potentially influencing their applications in material science and molecular engineering (Chen, K.-Y., 2016).

Green Synthesis Methods

Innovative methods for synthesizing heterocyclic compounds, including those related to this compound, have been developed to improve sustainability in chemical synthesis. The use of ionic liquids in aqueous media for promoting intramolecular annulation represents a step forward in green chemistry, offering environmentally friendly alternatives for compound synthesis (Li, H., Liu, C., Zhang, Y., Sun, Y., Wang, B., & Liu, W., 2015).

Antitumor Activities

Compounds incorporating the benzo[d][1,3]dioxole moiety, such as benzo[d][1,3]dioxoles-fused 1,4-thiazepines, have been investigated for their antitumor activities. These studies suggest the potential of such compounds in pharmacological research, particularly in the development of novel antitumor agents with synergistic properties (Wu, L., Yang, X., Peng, Q., & Sun, G., 2017).

Properties

IUPAC Name

6-propoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOPRBGCENZIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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